Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound characterized by its unique structure that includes a pyrazole ring and an amine group. This compound is classified within the broader category of pyrazole derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. The dihydrochloride form indicates that the compound is a salt formed by the reaction of the base with hydrochloric acid, enhancing its solubility and stability in various solvents.
This compound can be synthesized from commercially available precursors, such as 3-methyl-1H-pyrazole and methylamine. It is typically produced in laboratory settings or industrial environments where precise control over reaction conditions is maintained to ensure high purity and yield.
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride falls under the category of heterocyclic compounds, specifically pyrazoles. These compounds are recognized for their biological activities, making them valuable in pharmaceutical research.
The synthesis of methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride generally involves a multi-step process. A common method includes:
The synthesis typically requires careful monitoring of parameters such as temperature, pH, and reactant concentrations to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride can be represented as follows:
This structure features a pyrazole ring substituted at one position with a methyl group and linked to a methylamine moiety.
The molecular weight of methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is approximately 195.12 g/mol. The presence of two hydrochloride ions indicates that it exists as a stable crystalline salt under standard conditions.
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride can undergo several types of chemical reactions, including:
Common reagents used in these reactions include:
The specific products formed depend on the conditions and reagents employed during the reactions.
The mechanism of action for methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it modulates their activity, potentially leading to various biological effects. The precise pathways are context-dependent, varying based on the target and application.
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride typically appears as a white crystalline powder. It is soluble in water due to its salt form, which enhances its bioavailability for biological applications.
Key chemical properties include:
Hazard statements indicate that it may cause irritation upon contact with skin or eyes, necessitating appropriate safety precautions during handling.
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride has several significant applications in scientific research:
This compound exemplifies the versatility of pyrazole derivatives in both academic research and industrial applications, highlighting its importance in modern chemistry and pharmacology.
The synthesis of methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride typically follows a sequential bromination-amination strategy. The initial step involves regioselective bromination of 3-methyl-1H-pyrazole at the 4-position using N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran (THF), achieving yields of 75–85% [1]. The resulting 4-bromo-3-methyl-1H-pyrazole undergoes nucleophilic substitution using methylamine (40% aqueous solution) under pressurized conditions (3–5 atm) at 80–90°C for 12–15 hours. This critical amination step yields the free base methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine with approximately 70% conversion efficiency [1] [5]. Final salt formation employs hydrogen chloride (HCl) saturation in anhydrous diethyl ether, precipitating the dihydrochloride salt with >95% purity after isolation. Key challenges include controlling exothermic reactions during bromination and minimizing dimerization byproducts during amination through rigorous inert atmosphere maintenance [5].
Table 1: Multi-Step Synthesis Performance Metrics
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Bromination | NBS, THF, 0°C, 4h | 85 | 90 |
Amination | 40% CH₃NH₂, 85°C, 15h, 4 atm | 70 | 82 |
Salt Formation | HCl(g), Et₂O, 0°C, 1h | 95 | 98 |
Transition metal catalysis significantly enhances the efficiency of C–N bond formation in pyrazole systems. Copper(I) iodide (5 mol%) with trans-1,2-cyclohexanediamine (10 mol%) as a ligand enables Buchwald-Hartwig amination of 4-bromo-3-methyl-1H-pyrazole, reducing reaction time to 8 hours at 60°C while achieving 92% yield [1]. Alternative catalytic systems employ palladium-XPhos complexes for coupling with N-methylamine equivalents, though copper remains preferred due to cost-effectiveness and reduced metal contamination in pharmaceutical intermediates [5]. Continuous-flow hydrogenation techniques using Raney nickel catalysts at 50°C and 20 bar H₂ pressure convert 4-azido-3-methyl-1H-pyrazole intermediates directly to the target amine with 95% conversion, minimizing thermal degradation risks associated with batch processing [1]. Microwave-assisted catalysis (150°C, 30 min) further accelerates amination when using Cu₂O nanoparticles immobilized on mesoporous silica, though scalability remains constrained by catalyst recovery challenges [8].
Table 2: Catalytic Systems for Pyrazole Amination
Catalyst System | Conditions | Time | Yield (%) | Advantages |
---|---|---|---|---|
CuI/cyclohexanediamine | Toluene, 60°C | 8h | 92 | Low cost, high selectivity |
Pd/XPhos | Dioxane, 100°C | 12h | 88 | Broad functional group tolerance |
Raney Ni (flow hydrogenation) | H₂ (20 bar), 50°C | 1h | 95 | Continuous processing |
Reaction parameters critically influence yield and purity during the alkylation stage. Solvent screening reveals that acetonitrile outperforms DMF or THF in minimizing N-alkylation byproducts, maintaining selectivity >15:1 for the desired monoalkylated amine [1] [5]. Base selection proves equally pivotal: Potassium carbonate (K₂CO₃) affords 85% yield with minimal O-alkylation, whereas stronger bases like sodium hydride promote dialkylation impurities. Temperature optimization studies demonstrate that sustaining 60–65°C during methylamine addition suppresses hydrolysis of the 4-bromopyrazole intermediate while ensuring complete conversion [5]. For N-methyl variants, reductive amination strategies using formaldehyde and sodium cyanoborohydride in methanol at pH 6–7 achieve 90% yield of tertiary amines without quaternary salt formation. Critical process analytical technology (PAT) tools include in-situ FTIR monitoring for tracking imine intermediate formation and UPLC for real-time byproduct quantification [1].
Dihydrochloride salt formation requires precise stoichiometric control to avoid monohydrochloride contamination. Optimal protocols dissolve the free base in cold anhydrous ethanol (<5°C) and introduce hydrogen chloride gas until pH < 2.0, followed by anti-solvent crystallization using diisopropyl ether [3]. Salt isolation yields reach 92–95% with stoichiometric HCl use (2.05 equivalents), while excess HCl (>2.2 eq.) co-precipitates ammonium chloride impurities [1] [6]. Crystallization kinetics studies identify ethanol:acetonitrile (1:3 v/v) as superior for cubic crystal formation, enhancing filtration efficiency. Final purification employs recrystallization from hot ethanol/water (4:1) with charcoal treatment, yielding pharmaceutical-grade material (>99% HPLC purity) characterized by sharp melting points at 195–200°C [3] [6]. Solid-state analysis confirms stability via XRD, showing characteristic diffraction peaks at 2θ = 12.8°, 18.4°, and 24.6° without polymorphic transitions below 150°C.
Table 3: Salt Crystallization Optimization Parameters
Parameter | Optimal Condition | Suboptimal Condition | Impact on Purity |
---|---|---|---|
HCl Equivalents | 2.05 eq. | >2.2 eq. | Ammonium chloride contamination |
Solvent System | Ethanol/acetonitrile (1:3) | Pure ethanol | Needle crystals (slow filtration) |
Crystallization Temp | 0–5°C | Room temperature | Oil formation |
Anti-solvent | Diisopropyl ether | Hexane | Solvate inclusion |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1